Di(1H-imidazol-1-yl)methane

Catalog No.
S600150
CAS No.
84661-56-3
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(1H-imidazol-1-yl)methane

CAS Number

84661-56-3

Product Name

Di(1H-imidazol-1-yl)methane

IUPAC Name

1-(imidazol-1-ylmethyl)imidazole

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2

InChI Key

UYHHYFDKCLECEJ-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CN2C=CN=C2

Synonyms

N,N-diimidazoylmethane

Canonical SMILES

C1=CN(C=N1)CN2C=CN=C2

Di(1H-imidazol-1-yl)methane (CAS 84661-56-3) is a highly specialized bidentate N-donor ligand and a foundational precursor for bis(N-heterocyclic carbene) (NHC) complexes [1]. Structurally defined by two imidazole rings joined by a single methylene bridge, this compound provides a rigid, V-shaped coordination geometry that fundamentally differs from both linear analogs and highly flexible aliphatic-bridged bis-imidazoles [2]. In industrial and advanced laboratory settings, it is primarily procured to enforce specific bite angles in metal-organic frameworks (MOFs) and to direct the synthesis of isomerically pure, cis-coordinated or bimetallic organometallic catalysts [1]. Its predictable coordination behavior makes it a critical raw material for researchers developing selective cross-coupling catalysts, luminescent sensors, and topologically controlled porous materials [2].

Substituting Di(1H-imidazol-1-yl)methane with closely related analogs like 1,2-bis(imidazol-1-yl)ethane (BIE) or 4,4'-bipyridine fundamentally disrupts process reproducibility and product architecture [1]. The rigid, linear nature of 4,4'-bipyridine prevents the formation of the angled, polycatenated networks or discrete bimetallic metallacycles that BIM readily supports [2]. Conversely, while BIE shares the bis-imidazole motif, its ethylene bridge introduces significant rotational freedom, allowing for both anti and gauche conformations [1]. In MOF synthesis, this flexibility leads to unpredictable, highly interpenetrated 3D networks rather than targeted low-dimensional or specific supramolecular structures. In organometallic catalyst preparation, the extended bridge of BIE often yields mixtures of cis and trans isomers, whereas BIM enforces a strict coordination geometry, eliminating the need for costly downstream isomer separation [2].

Predictable Topological Control in Metal-Organic Frameworks

The single methylene bridge of Di(1H-imidazol-1-yl)methane enforces a constrained V-shaped geometry, which acts as a predictable structural director during MOF synthesis [1]. When reacted with Zn(II) and terephthalate, BIM consistently yields supramolecular 3D networks formed by the polycatenation of 2D layers, maintaining a specific Zn-N bond distance of approximately 2.025 Å [1]. In contrast, the use of the flexible comparator 1,2-bis(imidazol-1-yl)ethane (BIE) under similar conditions leads to highly variable, multi-fold interpenetrated 3D networks due to the ligand's ability to adopt extended anti conformations [2]. This geometric constraint directly translates to higher batch-to-batch structural reproducibility.

Evidence DimensionLigand conformation and resulting MOF dimensionality
Target Compound DataBIM: Constrained V-shape yielding predictable 2D polycatenated layers or 1D chains
Comparator Or BaselineBIE (ethylene bridge): Rotational freedom yielding unpredictable, highly interpenetrated 3D networks
Quantified DifferenceElimination of anti-conformation variability, ensuring specific low-dimensional or polycatenated assembly
ConditionsSolvothermal synthesis with transition metals (e.g., Zn2+, Ag+) and dicarboxylate linkers

Procuring BIM ensures structural predictability in MOF manufacturing, which is critical for maintaining consistent pore sizes and functional performance.

Enforced Geometry in Bis(N-Heterocyclic Carbene) Catalysts

As a precursor for bis(NHC) ligands, Di(1H-imidazol-1-yl)methane provides a critical geometric constraint that dictates the outcome of transition metal complexation [1]. The short methylene bridge limits the N-C-N span, strongly favoring the formation of cis-coordinated chelates or discrete bimetallic metallacycles [2]. In contrast, dicarbene ligands derived from the longer 1,2-bis(imidazol-1-yl)ethane are flexible enough to span trans positions or form extended, poorly defined coordination polymers [1]. This strict geometric enforcement by BIM results in high isomeric purity of the resulting metal complexes.

Evidence DimensionIsomeric purity and coordination mode of bis(NHC) complexes
Target Compound DataBIM-derived NHCs: Strict preference for cis-chelation or discrete bimetallic macrocycles
Comparator Or BaselineBIE-derived NHCs: Formation of mixed cis/trans isomers and extended polymers
Quantified DifferenceNear-complete suppression of trans-isomerization in square-planar complexes
ConditionsComplexation of bis(imidazolium) salts with Pd(II), Pt(II), or Ag(I) precursors

Buyers synthesizing cross-coupling catalysts must use BIM to guarantee the correct active-site geometry and avoid yield losses from unwanted isomers.

Facilitation of Water-Soluble Bimetallic Architectures

Di(1H-imidazol-1-yl)methane serves as a highly effective scaffold for developing water-soluble bimetallic complexes, a key requirement for aqueous green catalysis [1]. When functionalized with sulfonate or carboxylate groups, the BIM-derived precursor reacts with Ag2O to form well-characterized, highly water-soluble bimetallic complexes of the general formula {Na2[H2C(ImR)2]2Ag2}[1]. The specific bite angle of the methylene bridge is essential for assembling this discrete metallacycle, where every silver atom is coordinated to two imidazolin-2-ylidene rings from different dicarbene units. Monodentate imidazole analogs cannot form this cooperative bimetallic pocket, drastically altering the catalytic environment [1].

Evidence DimensionSupramolecular assembly of water-soluble metal complexes
Target Compound DataBIM: Forms discrete, highly soluble bimetallic {Ag2(NHC)2} macrocycles
Comparator Or BaselineMonodentate imidazoles: Form simple, mononuclear {Ag(NHC)2} complexes
Quantified DifferenceEnables multi-metal cooperative active sites within a single soluble molecular framework
ConditionsAqueous synthesis using functionalized ligand precursors and Ag2O

This compound is the required precursor for researchers engineering water-soluble bimetallic catalysts for environmentally benign cross-coupling reactions.

Synthesis of Isomerically Pure Cross-Coupling Catalysts

Because the methylene bridge enforces a strict cis-coordination geometry, this compound is the targeted precursor for bis(NHC) palladium and platinum catalysts used in Suzuki-Miyaura and Mizoroki-Heck reactions. It eliminates the formation of inactive trans isomers, ensuring consistent active-site availability [1].

Construction of Polycatenated MOFs for Chemical Sensing

The rigid V-shaped bite angle of BIM makes it highly suitable for synthesizing structurally reproducible, polycatenated 2D-to-3D metal-organic frameworks. These specific topologies are utilized in the development of luminescent sensors for detecting heavy metals (e.g., Fe3+) and toxic anions [2].

Development of Water-Soluble Bimetallic Systems

For green chemistry applications, functionalized derivatives of BIM assemble into discrete, water-soluble bimetallic macrocycles. This allows researchers to deploy cooperative multi-metal catalysis entirely within aqueous media [3].

XLogP3

-0.1

Other CAS

84661-56-3

Wikipedia

N,N-Diimidazoylmethane

Dates

Last modified: 08-15-2023

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